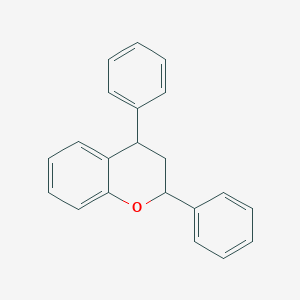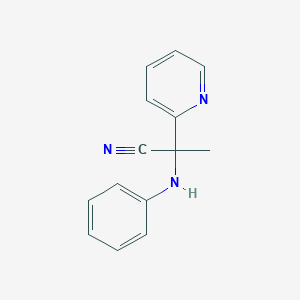
2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile, also known as PPAP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. PPAP belongs to the class of compounds called phenylpiperazines and has been shown to have a range of biological effects.
Scientific Research Applications
2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile has been the focus of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile has also been studied for its potential as a treatment for depression and anxiety disorders.
Mechanism of Action
2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This mechanism of action is similar to that of many antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects
2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in the brain and protect against oxidative stress. 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile has also been shown to increase the expression of certain genes involved in neuroplasticity, which may contribute to its potential as a treatment for depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile for lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one limitation of 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile has been shown to have neuroprotective properties and may help to prevent the loss of neurons in the brain. Another area of interest is its potential as a treatment for addiction. 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction disorders. Finally, further studies are needed to explore the safety and efficacy of 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile in humans, particularly in the context of depression and anxiety disorders.
Conclusion
2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile is a compound with a range of potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and relative safety make it an attractive compound for scientific research. While further studies are needed to explore its potential as a treatment for various disorders, 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile holds promise as a new avenue for drug development.
Synthesis Methods
2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-bromo-1-phenyl-1-(pyridin-2-yl)ethanone with ammonia in the presence of a palladium catalyst. This method yields 2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile with a high degree of purity and is relatively simple to perform.
properties
CAS RN |
17424-73-6 |
|---|---|
Product Name |
2-(Phenylamino)-2-(pyridin-2-yl)propanenitrile |
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-anilino-2-pyridin-2-ylpropanenitrile |
InChI |
InChI=1S/C14H13N3/c1-14(11-15,13-9-5-6-10-16-13)17-12-7-3-2-4-8-12/h2-10,17H,1H3 |
InChI Key |
NJYLPSJRWYRWLG-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C1=CC=CC=N1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C#N)(C1=CC=CC=N1)NC2=CC=CC=C2 |
Other CAS RN |
17424-73-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
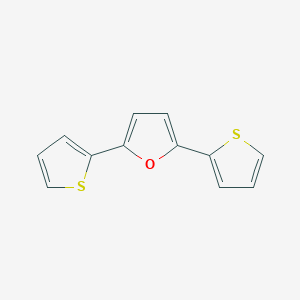
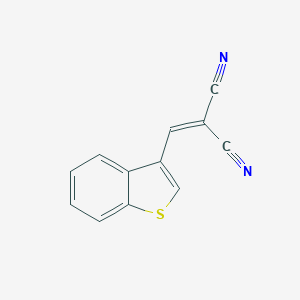
![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)


![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
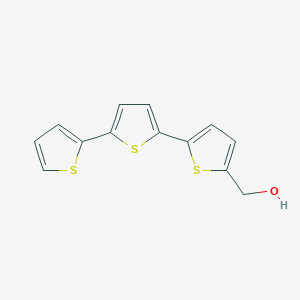
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)

